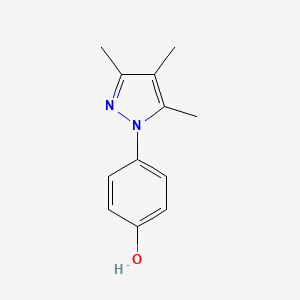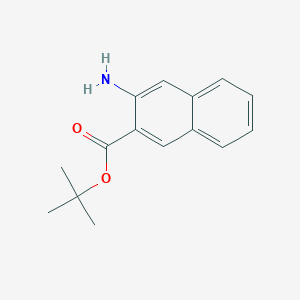
tert-Butyl 3-amino-2-naphthoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-aminonaphthalene-2-carboxylate: is an organic compound that features a tert-butyl ester group attached to a naphthalene ring system. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. The presence of the tert-butyl group can influence the compound’s reactivity and stability, making it a valuable intermediate in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-aminonaphthalene-2-carboxylate typically involves the esterification of 3-aminonaphthalene-2-carboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
3-Aminonaphthalene-2-carboxylic acid+tert-Butyl alcoholAcid catalysttert-Butyl 3-aminonaphthalene-2-carboxylate+Water
Industrial Production Methods: In an industrial setting, the synthesis may be carried out in a continuous flow reactor to enhance efficiency and yield. The use of flow microreactors has been shown to be a sustainable and efficient method for the production of tert-butyl esters .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 3-aminonaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives of the naphthalene ring.
Reduction: tert-Butyl 3-aminonaphthalene-2-methanol.
Substitution: N-substituted derivatives of tert-butyl 3-aminonaphthalene-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 3-aminonaphthalene-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine:
Industry: In the materials science field, tert-butyl 3-aminonaphthalene-2-carboxylate is used in the production of polymers and other advanced materials. Its unique chemical properties can enhance the performance of these materials in various applications .
Wirkmechanismus
The mechanism by which tert-butyl 3-aminonaphthalene-2-carboxylate exerts its effects depends on its specific application. In organic synthesis, the tert-butyl group can act as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. In biological systems, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 3-aminobenzoate
- tert-Butyl 3-aminophenylacetate
- tert-Butyl 3-aminocinnamate
Comparison: tert-Butyl 3-aminonaphthalene-2-carboxylate is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of reactions it can undergo, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C15H17NO2 |
|---|---|
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
tert-butyl 3-aminonaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)12-8-10-6-4-5-7-11(10)9-13(12)16/h4-9H,16H2,1-3H3 |
InChI-Schlüssel |
PXDRBPYDJKXHFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC2=CC=CC=C2C=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


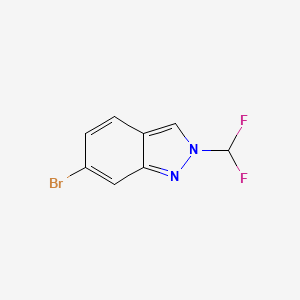
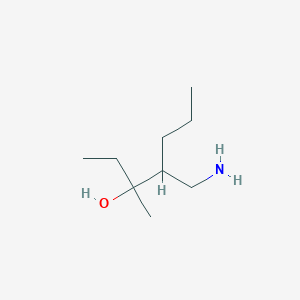
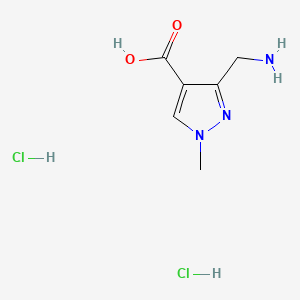
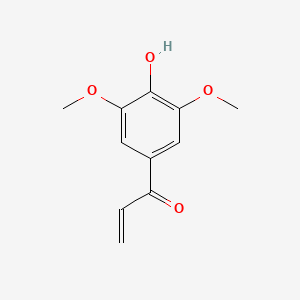
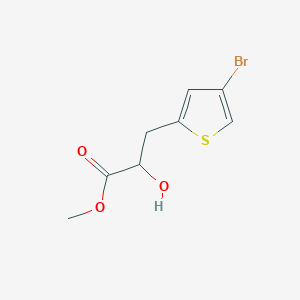
![(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo](/img/structure/B13575666.png)
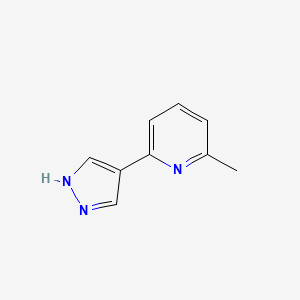
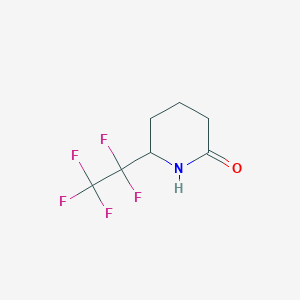
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine](/img/structure/B13575675.png)
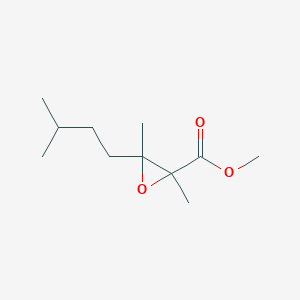
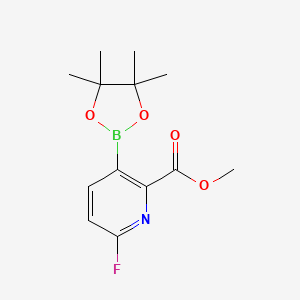
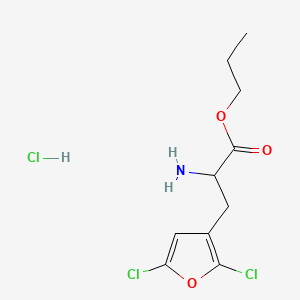
![Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/structure/B13575694.png)
